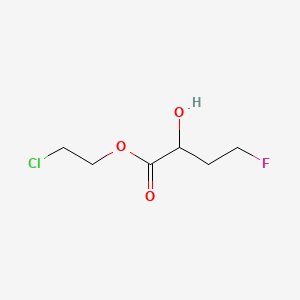

2-Chloroethyl gamma-fluoro-beta-hydroxybutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester: is an organic compound with the molecular formula C6H10ClFO3 It is a derivative of butyric acid, where the hydrogen atoms are substituted with fluorine and chlorine atoms, and an ester group is formed with 2-chloroethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester typically involves the esterification of 4-fluoro-2-hydroxybutyric acid with 2-chloroethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester can undergo oxidation to form a carbonyl group, resulting in the formation of 4-fluoro-2-oxobutyric acid 2-chloroethyl ester.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide or thiourea in polar solvents.

Major Products Formed:

Oxidation: 4-Fluoro-2-oxobutyric acid 2-chloroethyl ester.

Reduction: 4-Fluoro-2-hydroxybutyric acid 2-chloroethanol.

Substitution: 4-Fluoro-2-hydroxybutyric acid 2-azidoethyl ester or 4-Fluoro-2-hydroxybutyric acid 2-thioethyl ester.

Scientific Research Applications

Chemistry: 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester is used as an intermediate in the synthesis of various fluorinated compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorinated and chlorinated esters on biological systems. It may serve as a model compound to investigate metabolic pathways involving ester hydrolysis and oxidation.

Industry: In the industrial sector, 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release 4-fluoro-2-hydroxybutyric acid and 2-chloroethanol. The fluorine atom can influence the compound’s reactivity and interaction with enzymes, potentially altering metabolic pathways.

Comparison with Similar Compounds

- 4-Fluoro-2-hydroxybutyric acid methyl ester

- 4-Fluoro-2-hydroxybutyric acid ethyl ester

- 4-Fluoro-2-hydroxybutyric acid propyl ester

Comparison: Compared to its analogs, 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester has a unique combination of fluorine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity. The presence of the 2-chloroethyl group allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.

Biological Activity

2-Chloroethyl gamma-fluoro-beta-hydroxybutyrate, also known as 4-Fluoro-2-hydroxybutyric acid 2-chloroethyl ester, is an organic compound with the molecular formula C6H10ClFO3. This compound is notable for its unique structural characteristics, which include the presence of fluorine and chlorine atoms. These attributes contribute to its potential biological activity, particularly in the context of metabolic pathways and therapeutic applications.

The biological activity of this compound is primarily associated with its interaction with various molecular targets within biological systems. The compound can undergo hydrolysis by esterases, leading to the release of 4-fluoro-2-hydroxybutyric acid and 2-chloroethanol. The presence of the fluorine atom is significant as it can influence the compound's reactivity and its interactions with enzymes, potentially altering metabolic pathways involved in drug metabolism and efficacy.

Metabolic Pathways

Research indicates that compounds similar to this compound may engage in several metabolic pathways, including:

- Ester Hydrolysis : The ester group can be hydrolyzed to release bioactive metabolites.

- Oxidation : The hydroxyl group can be oxidized to form carbonyl derivatives, which may exhibit different biological activities.

- Substitution Reactions : The chlorine atom can participate in substitution reactions, allowing for further functionalization and modification of the compound for enhanced biological activity.

Case Studies and Research Findings

- Cancer Research : Studies have demonstrated that fluorinated compounds can exhibit anti-cancer properties. For instance, research into fluorinated esters has shown potential in inhibiting tumor growth by modulating insulin/IGF-1 signaling pathways. This modulation is critical as elevated levels of these growth factors are often linked to tumorigenesis .

- Inflammation and Metabolism : Inflammatory responses are known to impact cancer progression. Compounds that influence metabolic pathways related to inflammation could provide therapeutic benefits. Investigations into dietary modifications during cancer treatment have suggested that altering metabolic environments can affect tumor growth dynamics, highlighting the relevance of compounds like this compound in such contexts .

- Prodrug Applications : The compound's structure suggests it could serve as a prodrug, designed to enhance delivery and efficacy of active pharmaceutical ingredients through targeted metabolism. Prodrugs can improve bioavailability and reduce side effects by ensuring that active forms are released only at specific sites within the body .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| 4-Fluoro-2-hydroxybutyric acid methyl ester | C5H9F O3 | Moderate anti-inflammatory | Research on metabolic pathways |

| 4-Fluoro-2-hydroxybutyric acid ethyl ester | C6H11F O3 | Anti-cancer properties | Cancer treatment studies |

| 4-Fluoro-2-hydroxybutyric acid propyl ester | C7H13F O3 | Potential prodrug applications | Drug delivery systems |

This table illustrates how variations in structure among related compounds can lead to differences in biological activity and potential applications.

Properties

CAS No. |

63905-00-0 |

|---|---|

Molecular Formula |

C6H10ClFO3 |

Molecular Weight |

184.59 g/mol |

IUPAC Name |

2-chloroethyl 4-fluoro-2-hydroxybutanoate |

InChI |

InChI=1S/C6H10ClFO3/c7-2-4-11-6(10)5(9)1-3-8/h5,9H,1-4H2 |

InChI Key |

PYNDSUPYXXIHRB-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)C(C(=O)OCCCl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.